Cas no 149806-05-3 (6-Bromo-N-methoxy-N-methylnicotinamide)

6-Bromo-N-methoxy-N-methylnicotinamide is a brominated nicotinamide derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a bromine substituent at the 6-position of the pyridine ring and a methoxy-methyl amide group, enhancing its reactivity in cross-coupling reactions and functional group transformations. This compound is particularly valuable in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs) due to its stability and compatibility with a range of reaction conditions. Its well-defined reactivity profile makes it a reliable building block for medicinal chemistry applications, including the development of kinase inhibitors and other bioactive molecules.
6-Bromo-N-methoxy-N-methylnicotinamide structure
149806-05-3 structure
Product Name:6-Bromo-N-methoxy-N-methylnicotinamide
CAS No:149806-05-3
MF:C8H9BrN2O2
MW:245.073261022568
CID:1094474
PubChem ID:24730331
Update Time:2025-05-24

6-Bromo-N-methoxy-N-methylnicotinamide Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-N-methoxy-N-methylnicotinamide
    • 6-bromo-N-methoxy-N-methylpyridine-3-carboxamide
    • 6-BROMO-N-METHOXY-N-MRTHYLPYRIDINE-3-CARBOXAMIDE
    • MFCD07370041
    • 3-Pyridinecarboxamide, 6-bromo-N-methoxy-N-methyl-
    • SCHEMBL15003978
    • DB-399388
    • AB8384
    • SBQQNLRKWKBQGA-UHFFFAOYSA-N
    • 6-BROMO-N-METHOXY-N-METHYL-NICOTINAMIDE
    • A1-03963
    • 149806-05-3
    • CS-0324314
    • 6-Bromo-N-methoxy-N-methyl-3-pyridinecarboxamide
    • AKOS015152583
    • AB32488
    • MDL: MFCD07370041
    • Inchi: 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
    • InChI Key: SBQQNLRKWKBQGA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C(N(C)OC)=O

Computed Properties

  • Exact Mass: 243.98474g/mol
  • Monoisotopic Mass: 243.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 384.2±27.0 °C at 760 mmHg
  • Flash Point: 186.2±23.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

6-Bromo-N-methoxy-N-methylnicotinamide Security Information

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Additional information on 6-Bromo-N-methoxy-N-methylnicotinamide

6-Bromo-N-methoxy-N-methylnicotinamide (CAS No. 149806-05-3)

6-Bromo-N-methoxy-N-methylnicotinamide, also known by its CAS number 149806-05-3, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of nicotinamides, which are derivatives of nicotinic acid, and it incorporates a bromine substituent at the 6-position of the pyridine ring. The presence of the methoxy and methyl groups on the nitrogen atom further enhances its structural complexity and functional versatility.

The chemical structure of 6-Bromo-N-methoxy-N-methylnicotinamide consists of a pyridine ring with a bromine atom at position 6, an amide group substituted with methoxy and methyl groups, and a hydrogen atom at position 2. This unique arrangement allows for a wide range of chemical reactivity and biological activity. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of novel drug candidates targeting various therapeutic areas.

One of the most notable applications of 6-Bromo-N-methoxy-N-methylnicotinamide is its role in medicinal chemistry as an intermediate in the synthesis of complex heterocyclic compounds. Its bromine substituent makes it an ideal candidate for nucleophilic aromatic substitution reactions, which are pivotal in constructing diverse molecular frameworks. Moreover, the methoxy and methyl groups on the nitrogen atom contribute to enhanced solubility and stability, making it suitable for various synthetic transformations.

In terms of physical properties, 6-Bromo-N-methoxy-N-methylnicotinamide exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it amenable to purification techniques such as recrystallization and chromatography, ensuring high purity levels required for pharmacological studies.

The synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide typically involves multi-step reactions starting from nicotinic acid derivatives. A common approach includes bromination at position 6 followed by substitution reactions to introduce the methoxy and methyl groups on the nitrogen atom. The optimization of reaction conditions, such as temperature and catalyst selection, has been extensively studied to improve yield and purity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 6-Bromo-N-methoxy-N-methylnicotinamide with greater accuracy. Molecular docking studies have revealed potential interactions with key enzymes involved in metabolic pathways, suggesting its role as a lead compound in drug discovery programs targeting metabolic disorders.

In conclusion, 6-Bromo-N-methoxy-N-methylnicotinamide (CAS No. 149806-05-3) is a versatile compound with promising applications in medicinal chemistry and pharmacology. Its unique chemical structure, favorable physical properties, and potential biological activity make it an invaluable tool for researchers striving to develop innovative therapeutic agents.

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